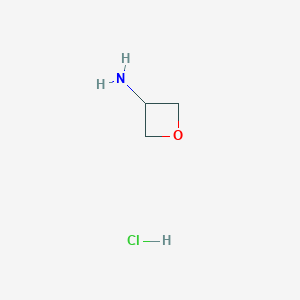

Oxetan-3-amine hydrochloride

Übersicht

Beschreibung

Oxetan-3-amine hydrochloride is a bicyclic amine salt featuring a four-membered oxetane ring substituted with an amino group at the 3-position. This compound serves as a critical building block in pharmaceutical and organic synthesis due to its unique structural rigidity, which enhances metabolic stability and solubility in drug candidates . These derivatives are synthesized via nucleophilic substitution or coupling reactions, as demonstrated in patent applications where oxetan-3-amine reacts with pyrimidine carboxamides under reflux conditions (e.g., yields of 16.3–22.6% in i-PrOH/DIPEA systems) . The hydrochloride salt form improves stability and handling, making it preferable for industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oxetan-3-amine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures can yield oxetane, which can then be further functionalized to introduce the amine group.

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced catalysts and reaction conditions to facilitate the cyclization and amination steps. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions: Oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can modify the oxetane ring or the amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxetane compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Oxetan-3-amine hydrochloride is explored for its potential therapeutic properties, particularly in drug discovery. It functions as a nonclassical isoster of carbonyl groups, influencing physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy and safety.

Key Findings:

- Bioisosteric Properties: The oxetane ring can replace carbonyl groups in drug candidates, enhancing their pharmacokinetic profiles by improving solubility and reducing lipophilicity .

- Metabolic Stability: Compounds containing oxetane structures often exhibit improved metabolic stability compared to their non-cyclic counterparts, making them promising candidates for further development .

Organic Synthesis

In synthetic chemistry, this compound serves as a building block for creating more complex organic molecules. Its ability to undergo reactions such as allylic amination allows for the formation of medium-sized heterocycles, which are valuable in various chemical contexts.

Synthesis Applications:

- Allylic Amination: This reaction involves the use of zwitterionic π-allylpalladium complexes to facilitate the formation of new carbon-nitrogen bonds.

- Ring Opening Reactions: The oxetane ring can undergo ring-opening reactions under specific conditions, leading to the formation of various functionalized products .

Table 2: Comparison of Physicochemical Properties

Case Study 1: Enzyme Inhibition

Research has shown that this compound effectively inhibits enzymes involved in critical metabolic pathways. This inhibition can lead to altered biochemical reactions, making it a candidate for therapeutic applications in diseases where these enzymes play a crucial role.

Case Study 2: Drug Development

In recent studies, oxetane derivatives have been synthesized and evaluated for their potential as kinase inhibitors. The introduction of oxetanes into kinase inhibitors has demonstrated promising results in enhancing binding affinity and selectivity due to their unique structural characteristics .

Wirkmechanismus

The mechanism of action of oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The oxetane ring’s strained structure can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Oxetan-3-amine hydrochloride derivatives are distinguished by substituents on the oxetane ring or aromatic moieties. These modifications significantly alter reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of this compound Derivatives

Key Observations :

Substituent Effects :

- Electron-Withdrawing Groups (e.g., F, Br) : Enhance electrophilicity, facilitating nucleophilic aromatic substitution. For example, 3-(4-Bromophenyl)oxetan-3-amine HCl is used as a versatile intermediate for Suzuki coupling .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, fluorophenyl) improve π-π stacking in drug-receptor interactions, while aliphatic groups (e.g., fluoromethyl) increase lipophilicity, aiding blood-brain barrier penetration .

Synthetic Utility :

- Halogenated derivatives (e.g., bromo, chloro) are pivotal in cross-coupling reactions to construct complex scaffolds .

- Fluorinated analogs (e.g., 3-(3-Fluorophenyl)oxetan-3-amine HCl) are favored in CNS drug development due to their metabolic stability .

Physical Properties :

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, 3-(4-Fluorophenyl)oxetan-3-amine HCl is supplied in pharma-grade purity (99%) for solubility-sensitive applications .

- Stability : Steric hindrance from bulky substituents (e.g., trifluoromethyl) may reduce reaction rates but improve thermal stability .

Commercial Availability: Industrial-grade derivatives (e.g., 3-(4-Bromophenyl)oxetan-3-amine HCl) are available in bulk (25 kg/drum), while research-grade analogs (e.g., 3-(aminomethyl)oxetan-3-amine dihydrochloride) are sold in smaller quantities for specialized studies .

Comparison with Non-Oxetane Analogs

Oxolanes (Tetrahydrofuran Derivatives) :

- Structural Difference : Oxolanes are five-membered oxygen-containing rings, while oxetanes are four-membered. The smaller ring size of oxetanes introduces higher ring strain, enhancing reactivity in ring-opening reactions .

- Applications : Oxolane derivatives (e.g., (3S)-oxolan-3-amine HCl) are less common in drug discovery due to reduced metabolic stability compared to oxetanes .

Biologische Aktivität

Oxetan-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered oxetane ring, which contributes to its reactivity and interactions with biological targets. The oxetane moiety can serve as a bioisosteric replacement for various functional groups, enhancing the compound's pharmacological profile.

The biological activity of this compound is primarily linked to its role in enzyme inhibition and interaction with proteins. It acts through several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting various metabolic processes.

- Biochemical Pathways : It participates in the synthesis of medium-sized heterocycles, which are important in drug development.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

- Enzyme Inhibition Study : Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical reactions, making it a candidate for therapeutic applications in diseases where these enzymes play a crucial role.

- Synthesis Applications : In synthetic chemistry, this compound has been utilized as a building block for creating more complex organic molecules. Its ability to undergo specific reactions such as allylic amination has been highlighted, showcasing its versatility in chemical synthesis.

Research Findings

Recent studies have emphasized the following aspects of this compound:

- Bioisosteric Properties : The oxetane ring has been identified as a promising bioisosteric replacement for carbonyl groups and carboxylic acids, enhancing the pharmacokinetic properties of related compounds .

- Metabolic Stability : Compounds containing the oxetane structure often exhibit improved metabolic stability compared to their non-cyclic counterparts, making them suitable candidates for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Oxetan-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves forming the oxetane ring and introducing the amine group, followed by salt formation. Key steps include:

- Oxetane ring formation : Use cyclization reactions with epoxides or nucleophilic ring-opening agents.

- Amine introduction : Employ reductive amination or substitution reactions.

- Salt formation : React with HCl in a polar solvent (e.g., ethanol).

Optimization requires precise control of temperature, solvent choice (e.g., THF for solubility), and catalytic agents. Purification via recrystallization or column chromatography ensures high yield (>80%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm structural integrity (e.g., oxetane protons at δ 4.5–5.0 ppm, amine protons at δ 1.5–2.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98%) using a C18 column with UV detection at 210 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (109.55 g/mol) via ESI-MS in positive ion mode.

Cross-validate data with reference standards and computational predictions (e.g., PubChem data) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- Storage : Keep in inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation.

- Emergency Protocols : In case of skin contact, rinse immediately with water; for eye exposure, flush for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variability in:

- Assay conditions (e.g., pH, temperature).

- Cell lines (e.g., HEK293 vs. HeLa).

- Concentration ranges (IC₅₀ values may differ by 10–100x).

Mitigate issues by: - Conducting dose-response curves across multiple models.

- Standardizing protocols (e.g., ISO guidelines).

- Performing meta-analyses to identify consensus mechanisms .

Q. What computational modeling strategies are recommended to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes/receptors (e.g., kinases).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.

- QSAR Modeling : Corrogate structural features (e.g., oxetane ring rigidity) with activity data.

Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. How should researchers design experiments to investigate the stability of this compound under various pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–13).

- Analytical Monitoring : Use HPLC every 24 hours to track degradation products (e.g., oxetane ring-opening).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.

Results inform optimal storage conditions and formulation strategies .

Eigenschaften

IUPAC Name |

oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNYUQSBJCCWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630133 | |

| Record name | Oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491588-41-1 | |

| Record name | Oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 491588-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.